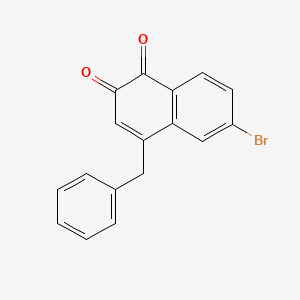
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride is a chemical compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride typically involves the reaction of 2,3-dimethylaniline with 2-methyl-4H-3,1-benzoxazin-4-one under acidic conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to a dihydroquinazolinone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
Aplicaciones Científicas De Investigación
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinazolin-4-one: A simpler quinazolinone derivative with similar core structure but different substituents.
3-Phenylquinazolin-4-one: Another quinazolinone derivative with a phenyl group instead of the 2,3-dimethylphenyl group.
4-Hydroxyquinazoline: A quinazoline derivative with a hydroxyl group, showing different chemical and biological properties.
Uniqueness
3-(2,3-Dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group and the hydrochloride salt form may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
3060-16-0 |
|---|---|
Fórmula molecular |
C17H17ClN2O |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H16N2O.ClH/c1-11-7-6-10-16(12(11)2)19-13(3)18-15-9-5-4-8-14(15)17(19)20;/h4-10H,1-3H3;1H |
Clave InChI |
XPVPAQDLJPEBDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


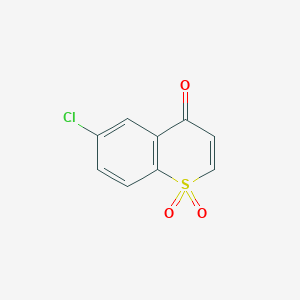
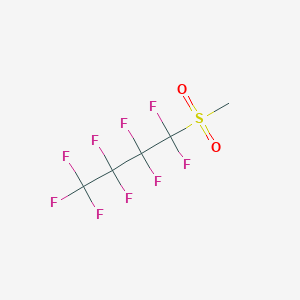

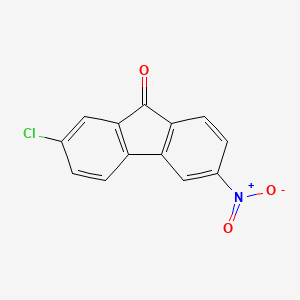
![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

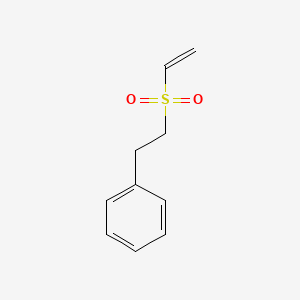

![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
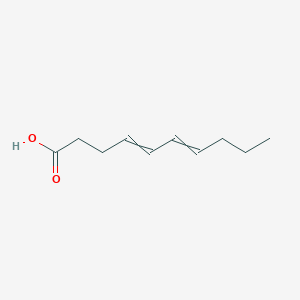
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
![6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione](/img/structure/B14004053.png)
